molecular formula C20H19NO4 B11526455 ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 40945-80-0

ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11526455
CAS No.: 40945-80-0
M. Wt: 337.4 g/mol
InChI Key: JFJSFAIPPBSTAO-UHFFFAOYSA-N
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Description

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an ethyl ester group, a benzoyloxy group, and a dimethyl-substituted indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis, releasing benzoic acid, which may interact with enzymes or receptors. The indole core can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of an indole core with benzoyloxy and ester functionalities makes it a versatile compound for various applications.

Biological Activity

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₅NO₄
  • Molecular Weight : 273.29 g/mol

The synthesis of this compound typically involves the reaction of 1,2-dimethylindole with benzoyl chloride in the presence of a base, leading to the formation of the benzoyloxy group at the 5-position of the indole ring. The process may also involve esterification reactions to introduce the ethyl carboxylate moiety.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties .

Antitumor Activity

Indole derivatives are well-known for their antitumor activities. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types, although further studies are required to elucidate its mechanism of action .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial strains
AntitumorInduces apoptosis in cancer cell lines
AntiviralLimited activity against specific viruses

Case Study: Antitumor Activity

In a controlled study, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability after 48 hours of treatment. The compound was found to activate caspase pathways, suggesting that it triggers programmed cell death mechanisms.

Properties

CAS No.

40945-80-0

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 5-benzoyloxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(2)21(3)17-11-10-15(12-16(17)18)25-19(22)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3

InChI Key

JFJSFAIPPBSTAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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